molecular formula C17H16Cl2N2O B299776 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

Katalognummer: B299776
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: XYPJTPPGBNLKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, commonly known as JNJ-5207852, is a small molecule antagonist of the histamine H3 receptor. It was first synthesized in 2004 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions.

Wirkmechanismus

JNJ-5207852 acts as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. By blocking the activity of the histamine H3 receptor, JNJ-5207852 increases the release of several neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, such as cognition, appetite, and wakefulness.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have several biochemical and physiological effects in various animal models and humans. These effects include increased dopamine and norepinephrine release in the brain, reduced food intake and body weight, improved cognitive function and memory, increased wakefulness and reduced sleepiness, and reduced anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-5207852 has several advantages for lab experiments, such as its high potency and selectivity for the histamine H3 receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, JNJ-5207852 also has some limitations, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.

Zukünftige Richtungen

JNJ-5207852 has several potential future directions for research and development. These include further studies on its therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders, as well as its potential use as a tool compound for studying the histamine H3 receptor and its downstream signaling pathways. Additionally, JNJ-5207852 could be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its clinical utility.

Synthesemethoden

The synthesis of JNJ-5207852 involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-pyrrolidinyl)aniline to form the intermediate 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

JNJ-5207852 has been studied for its potential therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders. In Alzheimer's disease, JNJ-5207852 has been shown to improve cognitive function and memory in animal models. In obesity, JNJ-5207852 has been shown to reduce food intake and body weight in animal models. In sleep disorders, JNJ-5207852 has been shown to increase wakefulness and reduce sleepiness in humans.

Eigenschaften

Molekularformel

C17H16Cl2N2O

Molekulargewicht

335.2 g/mol

IUPAC-Name

3,4-dichloro-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-15-7-6-12(10-16(15)19)17(22)20-13-4-3-5-14(11-13)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22)

InChI-Schlüssel

XYPJTPPGBNLKNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.